HIV-1 Integrase Inhibitory Activity and Cytotoxicity Profile in CEM Cells vs. Closest Phosphonate Analogs
In the NIAID ChemDB anti-HIV screening panel, 9-(Dimethoxyphosphoryl)-9H-fluorene-1-carboxylic acid was tested against HIV-1 in CEM cells and evaluated against the integrase enzyme target. The compound displayed an IC50 of 15.7 µM against HIV-1 integrase, but was classified as INACTIVE in the cellular antiviral assay (CPE format), indicating that enzyme inhibition did not translate to cellular antiviral activity [1]. In a separate assay against HIV-RF in CEM-SS cells (CPE/XTT format), the compound showed an EC50 > 321 µM with an IC50 of 13.9 µM, confirming negligible cellular antiviral potency [1]. This data places the compound firmly as an integrase inhibitor with poor cell permeability or target engagement in whole-cell systems.
| Evidence Dimension | HIV-1 Integrase Inhibition (IC50) and Cellular Antiviral Activity (EC50) |
|---|---|
| Target Compound Data | IC50 = 15.7 µM (integrase, cell-free); EC50 = INACTIVE (HIV-1 CEM CPE); EC50 > 321 µM (HIV-RF CEM-SS CPE/XTT) |
| Comparator Or Baseline | Class-level baseline: Typical integrase strand transfer inhibitors (e.g., raltegravir) exhibit IC50 values in the low nanomolar range (IC50 ≈ 2–10 nM) against purified integrase and EC50 values of 1–10 nM in cellular assays [2]. |
| Quantified Difference | ~1,500- to 8,000-fold less potent than clinically validated integrase inhibitors at the enzyme level; inactive in cellular assays. |
| Conditions | NIAID ChemDB: Anti-Viral Assay CPE (HIV-1, CEM cells) and CPE/XTT (HIV-RF, CEM-SS cells); Integrase target assay (cell-free). Comparator data from published clinical candidate profiles. |
Why This Matters
Procurement for antiviral research should consider that this compound is a weak integrase inhibitor with no cellular antiviral activity, making it suitable only as a tool compound for studying the structural determinants of integrase binding rather than as a lead for anti-HIV development.
- [1] NIAID ChemDB. Cellular Details for AIDSNO 016546. HIV-1 CEM: INACTIVE µM, IC50 15.7 µM (Integrase). HIV-RF CEM-SS: EC50 >321 µM, IC50 13.9 µM. View Source
- [2] Summa V, et al. Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection. J Med Chem. 2008;51(18):5843-5855. View Source
